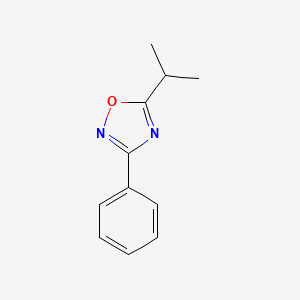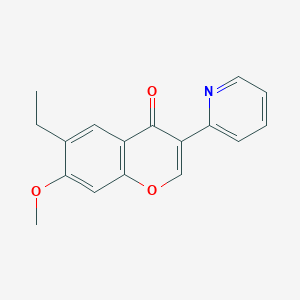
N'-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core linked to a thienyl group through a methylene bridge, with a carbohydrazide functional group attached. Its molecular formula is C13H11N3OS, and it has a molecular weight of approximately 257.31 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Preparation of 1H-benzimidazole-6-carbohydrazide: This intermediate can be synthesized by reacting 1H-benzimidazole-6-carboxylic acid with hydrazine hydrate.
Condensation Reaction: The 1H-benzimidazole-6-carbohydrazide is then reacted with 5-methyl-2-thiophenecarboxaldehyde in ethanol under reflux. The reaction mixture is typically heated for several hours to ensure complete condensation.
Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
While the laboratory synthesis of N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide is well-documented, industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This could include continuous flow synthesis techniques and the use of automated reactors to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the methylene bridge to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl or benzimidazole groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Preliminary studies suggest it may have antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide exerts its effects is primarily through its interaction with biological macromolecules. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with cell surface receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide can be compared with other similar compounds, such as:
N’-((5-Methyl-2-thienyl)methylene)-2-thiophenecarbohydrazide: Similar structure but with a thiophene ring instead of a benzimidazole.
N’-((5-Methyl-2-thienyl)methylene)-2-phenyl-4-quinolinecarbohydrazide: Contains a quinoline ring, offering different electronic properties.
N’-((3-Methyl-2-thienyl)methylene)-2-thiophenecarbohydrazide: Variation in the position of the methyl group on the thienyl ring.
These compounds share structural similarities but differ in their specific functional groups and ring systems, which can lead to variations in their chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C14H12N4OS |
|---|---|
Poids moléculaire |
284.34 g/mol |
Nom IUPAC |
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C14H12N4OS/c1-9-2-4-11(20-9)7-17-18-14(19)10-3-5-12-13(6-10)16-8-15-12/h2-8H,1H3,(H,15,16)(H,18,19)/b17-7+ |
Clé InChI |
WKIUNCSUZSJKEF-REZTVBANSA-N |
SMILES isomérique |
CC1=CC=C(S1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
SMILES canonique |
CC1=CC=C(S1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
Solubilité |
>42.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-tert-butylphenyl)-4-{[(E)-(2-chlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996019.png)
![2-(2-chlorophenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11996027.png)
![N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]butanamide](/img/structure/B11996035.png)

![methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11996045.png)
![(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11996054.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11996068.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996081.png)
![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B11996098.png)



